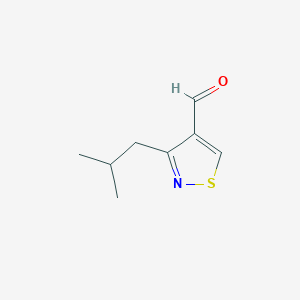
3-Isobutylisothiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutylisothiazole-4-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutylisothiazole-4-carbaldehyde typically involves the reaction of isobutylamine with carbon disulfide and chloroacetaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isobutylisothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isothiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Isobutylisothiazole-4-carboxylic acid.
Reduction: 3-Isobutylisothiazole-4-methanol.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
3-Isobutylisothiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Isobutylisothiazole-4-carbaldehyde involves its interaction with various molecular targets within biological systems. The compound can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to antimicrobial effects. The presence of the isothiazole ring allows for interactions with nucleophilic sites in proteins and other biomolecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Isobutylisothiazole-4-carboxylic acid
- 3-Isobutylisothiazole-4-methanol
- 3-Isobutylisothiazole-4-thiol
Uniqueness
3-Isobutylisothiazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and reactions
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1,2-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11NOS/c1-6(2)3-8-7(4-10)5-11-9-8/h4-6H,3H2,1-2H3 |
InChI Key |
XZFYWDRWXUFCRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NSC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















